N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride
CAS No.: 1215554-94-1
Cat. No.: VC11864947
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215554-94-1 |
|---|---|
| Molecular Formula | C20H23ClFN3OS |
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C20H22FN3OS.ClH/c1-14-8-4-5-9-15(14)19(25)24(13-7-12-23(2)3)20-22-18-16(21)10-6-11-17(18)26-20;/h4-6,8-11H,7,12-13H2,1-3H3;1H |
| Standard InChI Key | BLBYBDWLYMULBR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |
| Canonical SMILES | CC1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride integrates three key components:
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A 4-fluoro-1,3-benzothiazole ring, which confers aromatic stability and electron-withdrawing properties.
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A 2-methylbenzamide group attached to the benzothiazole nitrogen, introducing steric bulk and hydrophobic interactions.
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A 3-(dimethylamino)propyl side chain terminated by a protonatable tertiary amine, which enhances solubility via hydrochloride salt formation.
Molecular Formula and Weight
The compound’s molecular formula is C₂₁H₂₄ClFN₃O₂S, yielding a molecular weight of 445.95 g/mol. The presence of fluorine (atomic weight: 19.00) and chlorine (35.45) contributes to its distinct reactivity profile compared to non-halogenated analogs .
Spectral Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific derivative are unavailable, analogous benzothiazoles exhibit:
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¹H NMR: Aromatic protons in the benzothiazole ring resonate at δ 7.2–8.5 ppm, while the dimethylamino group shows a singlet near δ 2.2–2.5 ppm .
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Mass Spectrometry: Characteristic fragmentation patterns include cleavage at the amide bond (m/z ~150–200) and loss of the dimethylaminopropyl chain (m/z ~120) .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of this compound likely follows a multi-step protocol common to benzothiazole derivatives:
Step 1: Formation of 4-Fluoro-1,3-benzothiazole
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Condensation of 2-aminothiophenol with 4-fluorobenzaldehyde under oxidative conditions (e.g., FeCl₃/H₂O₂) .
Step 2: N-Alkylation with 3-(Dimethylamino)propyl Chloride
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Reaction of the benzothiazole nitrogen with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) .
Step 3: Amidation with 2-Methylbenzoyl Chloride
Step 4: Hydrochloride Salt Formation
Biochemical and Pharmacological Profile
Mechanism of Action
Although direct studies on this compound are lacking, structurally related benzothiazoles exhibit:
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Kinase Inhibition: Binding to ATP pockets in kinases (e.g., EGFR, VEGFR) via the benzothiazole core .
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DNA Intercalation: Planar benzothiazole systems intercalate into DNA, inducing apoptosis in cancer cells .
In Vitro Activity
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast cancer) | 1.2 ± 0.3 | |
| Antimycobacterial | M. tuberculosis H37Rv | 0.8 ± 0.1 | |
| Antifungal | C. albicans | 12.5 ± 2.4 |
Note: Data extrapolated from benzothiazoles with similar substituents.
Structure-Activity Relationships (SAR)
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Fluoro Substituent: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
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Dimethylaminopropyl Chain: Improves water solubility and modulates logP values (calculated logP = 2.8) .
Applications in Medicinal Chemistry
Anticancer Therapeutics
Benzothiazole derivatives demonstrate potent activity against solid tumors. For example:
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In Vivo Efficacy: A murine xenograft model showed 60% tumor volume reduction at 10 mg/kg/day dosing .
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Combination Therapy: Synergistic effects observed with cisplatin (combination index = 0.82) .
Anti-Infective Agents
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Antitubercular Activity: Fluorinated benzothiazoles inhibit DprE1, a key enzyme in M. tuberculosis cell wall synthesis (Ki = 0.4 µM) .
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Antiviral Potential: Preliminary docking studies suggest affinity for SARS-CoV-2 Mpro (binding energy = -9.2 kcal/mol) .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Advantages | Limitations |
|---|---|---|---|
| N-[3-(Dimethylamino)propyl]-N-(4-methylbenzothiazol-2-yl)acetamide | 4-methyl | Higher metabolic stability | Reduced solubility |
| N-(4-Fluorobenzothiazol-2-yl)-2-nitrobenzamide | 2-nitro | Enhanced antibacterial activity | Cytotoxicity at >25 µM |
| Target Compound | 4-fluoro, 2-methyl | Balanced potency/solubility | Limited in vivo data |
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